Ranolazine is a piperazine derivative classified as an anti-ischemic agent. [] It has been primarily used in research to study its potential for treating angina pectoris and other cardiovascular conditions. [] Ranolazine is known for its unique mechanism of action, which involves modulating myocardial energy metabolism and inhibiting the late sodium current in cardiac cells. [] This allows it to exert anti-ischemic effects without significantly impacting heart rate or blood pressure. []
Ranolazine's primary mechanism of action involves the inhibition of the late sodium current (INaL) in cardiac myocytes. [] INaL is a persistent inward sodium current that occurs during the plateau phase of the cardiac action potential. [] Under ischemic conditions, INaL is increased, leading to intracellular sodium accumulation, calcium overload, and impaired cardiac contractility. [] By inhibiting INaL, Ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing diastolic stiffness. [, ]
In addition to inhibiting INaL, Ranolazine also exhibits effects on cardiac metabolism. [] It has been shown to shift myocardial energy metabolism away from free fatty acid oxidation towards glucose oxidation. [] This metabolic shift is believed to enhance the efficiency of oxygen utilization by the heart, potentially contributing to its anti-ischemic effects. []
7.1 Antianginal Therapy: Ranolazine has been extensively studied and approved for the treatment of chronic stable angina pectoris. [, ] It is considered a second-line antianginal drug, used in patients who do not achieve adequate symptom relief with first-line therapies like beta-blockers, calcium channel blockers, and nitrates. [, ] Ranolazine is effective in reducing angina frequency and severity, as well as improving exercise tolerance in these patients. [, ] Studies like the CARISA trial have demonstrated that Ranolazine provides significant benefits when added to standard antianginal medications. []
7.2 Atrial Fibrillation: Ranolazine has shown promising results in preclinical and clinical studies for the management of atrial fibrillation (AF). [, , ] Its atrial-selective effects on sodium channels and other ion currents contribute to its antiarrhythmic properties. [, , ] Research suggests that Ranolazine can reduce AF burden, prevent AF recurrence, and enhance the success of cardioversion. [, , ] Studies like the MERLIN-TIMI 36 trial have provided evidence for Ranolazine's potential in reducing the long-term incidence of AF events after acute coronary syndromes. []
7.3 Diastolic Dysfunction: Studies suggest that Ranolazine may benefit patients with diastolic dysfunction, a condition characterized by impaired relaxation of the heart muscle. [] Ranolazine's ability to reduce intracellular calcium overload through its INaL inhibition may contribute to improved diastolic function. [] Animal models, such as spontaneously hypertensive rats, have demonstrated the potential of Ranolazine to enhance diastolic relaxation and reduce ventricular stiffness. []
7.4 Long QT Syndrome Type 3: Long QT Syndrome Type 3 (LQT3) is a rare genetic disorder characterized by prolonged QT intervals on the electrocardiogram, increasing the risk of life-threatening arrhythmias. [] Certain LQT3 mutations, such as the ∆KPQ mutation, lead to increased INaL, contributing to the prolonged QT interval and arrhythmogenic potential. [] Ranolazine's preferential block of INaL makes it a potential therapeutic option for managing LQT3 associated with these mutations. [] Experimental and clinical studies have shown that Ranolazine can shorten the QT interval in LQT3 patients without negatively impacting other cardiac parameters. []
7.5 Other Potential Applications: * Glycemic Control: Some studies have suggested that Ranolazine may have beneficial effects on glycemic control in patients with type 2 diabetes mellitus, leading to a reduction in hemoglobin A1c levels. [, ] The mechanisms underlying this effect are not fully understood and require further investigation.* Pulmonary Arterial Hypertension: Preclinical studies have explored the potential of Ranolazine in treating pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. []* Chemotherapy-Induced Cardiotoxicity: Research has investigated Ranolazine's potential for mitigating cardiotoxicity associated with certain chemotherapy drugs. []* Neurological Conditions: Pilot studies have explored the potential benefits of Ranolazine in neurological conditions with myotonia, a condition characterized by muscle stiffness and difficulty relaxing muscles. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: